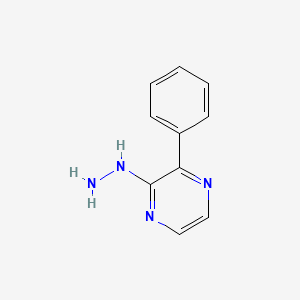

2-Hydrazinyl-3-phenylpyrazine

Description

Significance of Pyrazine (B50134) and Hydrazine (B178648) Scaffolds in Modern Chemical Synthesis

The structural foundations of 2-Hydrazinyl-3-phenylpyrazine are the pyrazine and hydrazine scaffolds, both of which are of substantial importance in contemporary chemical synthesis.

Pyrazine Scaffold: Pyrazines are six-membered aromatic rings containing two nitrogen atoms in a para arrangement (at positions 1 and 4). rsc.orgijbpas.com This arrangement results in a unique electronic distribution, making the pyrazine ring an electron-withdrawing system. ijbpas.com Pyrazine and its derivatives are key building blocks in the synthesis of a wide range of compounds. ijbpas.com Their structural and electronic properties have led to their incorporation into numerous natural products and synthetically developed therapeutic agents targeting a variety of diseases. ijbpas.com The ability to easily functionalize the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, which is a crucial aspect of drug design and materials science. nih.gov

Hydrazine Scaffold: Hydrazine (N₂H₄) and its substituted derivatives are highly reactive chemical entities that serve as versatile precursors in organic synthesis. iscientific.org They are fundamental building blocks for a variety of nitrogen-containing heterocyclic compounds, including pyrazoles and pyrazines. researchgate.net The nucleophilic nature of the hydrazine moiety allows it to readily participate in reactions such as condensation with carbonyl compounds and cyclization reactions to form stable heterocyclic rings. mdpi.comresearchgate.net Hydrazides, which are acyl derivatives of hydrazine, are a particularly important class of compounds known for a broad spectrum of biological activities, including antimicrobial and antioxidant effects. iscientific.org The utility of hydrazine as a powerful reducing agent and a precursor in the formation of N-N bonds makes it an invaluable tool in synthetic chemistry. iscientific.orgresearchgate.net

The following table summarizes the key features of these two important scaffolds.

| Scaffold | Key Chemical Features | Significance in Synthesis |

| Pyrazine | Six-membered aromatic heterocycle with two para-nitrogen atoms. rsc.orgijbpas.com | Building block for pharmaceuticals and functional materials. ijbpas.comnih.gov |

| Electron-withdrawing nature. ijbpas.com | Allows for diverse functionalization to modulate bioactivity. nih.gov | |

| Hydrazine | Highly reactive with two adjacent nitrogen atoms and lone pairs of electrons. iscientific.org | Precursor for a wide range of heterocyclic compounds. iscientific.orgresearchgate.net |

| Strong nucleophile and reducing agent. iscientific.org | Essential for forming N-N bonds and synthesizing hydrazides. iscientific.orgresearchgate.net |

Overview of Prior Research Directions for Substituted Pyrazines and Hydrazines

Research into substituted pyrazines and hydrazines has been extensive, driven by their potential applications across various scientific domains.

Substituted Pyrazines: The primary focus of research on substituted pyrazines has been in the realm of medicinal chemistry. Scientists have synthesized and evaluated a multitude of pyrazine derivatives for their potential as therapeutic agents. ijbpas.com A significant body of work has explored their efficacy as:

Antimicrobial agents: Many pyrazine derivatives have demonstrated notable activity against various bacterial and fungal strains. ijbpas.com For instance, the well-known drug Pyrazinamide is a first-line treatment for tuberculosis.

Anticancer agents: Certain substituted pyrazines have been investigated as inhibitors of specific pathways involved in cancer progression, such as the Wnt2/β-catenin pathway. ijbpas.com

Kinase inhibitors: The pyrazine scaffold has been incorporated into molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy. ijbpas.com

The research strategy often involves synthesizing libraries of related compounds with different substituents on the pyrazine ring to establish structure-activity relationships (SAR), which helps in optimizing the biological activity. juniperpublishers.com

Substituted Hydrazines: The investigation of substituted hydrazines is a cornerstone of heterocyclic chemistry. Research has traditionally focused on leveraging their reactivity to construct more complex molecular architectures. researchgate.net Key research directions include:

Synthesis of Heterocycles: Substituted hydrazines are critical starting materials for synthesizing five- and six-membered heterocyclic rings like pyrazoles, pyridazines, and triazoles through cyclocondensation reactions. mdpi.comresearchgate.netmdpi.com

Development of Novel Synthetic Methods: A continuous effort in chemical research is the development of more efficient, safer, and environmentally friendly methods for preparing substituted hydrazines, as traditional methods can involve harsh conditions or toxic reagents. researchgate.net

Biologically Active Molecules: As with pyrazines, substituted hydrazines and the compounds derived from them are frequently screened for a wide array of biological activities, including anticancer and antimicrobial properties. iscientific.orgnih.gov

Rationale for Focused Academic Investigation of this compound

The specific combination of a pyrazine ring, a hydrazine group, and a phenyl substituent in this compound provides a strong rationale for its detailed academic study. The investigation of this particular molecule is not arbitrary but is based on sound chemical and biological reasoning.

Firstly, the compound serves as a valuable building block in organic synthesis, providing a platform for creating more complex molecules with potentially enhanced biological functions. The reactive hydrazinyl group can be readily modified, allowing for the synthesis of a diverse library of derivatives.

Secondly, there is a significant interest in its potential biological activities . The structural similarity to Pyrazinamide, a critical antitubercular drug, is a major driver for this research. While Pyrazinamide has a carboxamide group, this compound possesses a hydrazinyl group at the same position, which alters the electronic and steric properties of the molecule. This modification could lead to a different mechanism of action or an improved activity profile. The presence of both the pyrazine core and the hydrazinyl moiety suggests potential for antimicrobial and anticancer effects.

The unique chemical architecture of this compound underpins its potential for specific molecular interactions. The hydrazinyl group can act as a hydrogen bond donor and can potentially form covalent bonds with nucleophilic sites in biological targets like enzymes. Simultaneously, the phenyl group introduces a hydrophobic region that can facilitate binding to hydrophobic pockets within proteins, potentially increasing the compound's binding affinity and specificity. This dual functionality makes it an intriguing candidate for targeted drug design.

The table below outlines the structural features of this compound and their potential implications, providing a clear rationale for its investigation.

| Structural Component | Potential Role/Implication | Research Rationale |

| Pyrazine Ring | Core scaffold, influences electronic properties. | Foundation for drug-like molecules, similar to existing therapeutics. |

| Hydrazinyl Group (-NHNH₂) at position 2 | Reactive site, hydrogen bonding capability, potential for covalent bond formation. | Enables synthesis of derivatives and facilitates interaction with biological targets. |

| Phenyl Group (-C₆H₅) at position 3 | Provides steric bulk and a hydrophobic region. | May enhance binding affinity and specificity to protein targets. |

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-14-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZZTHXOAMZZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinyl 3 Phenylpyrazine and Its Precursors

Novel Synthetic Strategies for 2-Hydrazinyl-3-phenylpyrazine

Exploration of Transition Metal-Free Direct Arylation

The formation of the carbon-carbon bond between the pyrazine (B50134) core and the phenyl group is a critical step in the synthesis of this compound's precursors. Traditionally, this has been achieved through transition-metal-catalyzed cross-coupling reactions. However, growing environmental and economic concerns have spurred the development of transition-metal-free direct C-H arylation methods. scispace.comunipi.it

One of the pioneering examples of this approach was reported in 2008, demonstrating the direct arylation of electron-deficient nitrogen heteroarenes, including pyrazine, with aryl iodides. unipi.itacs.org This reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), and can be accelerated using microwave irradiation. unipi.itacs.org The reaction proceeds through a proposed base-promoted homolytic aromatic substitution (HAS) mechanism, where a single-electron transfer from the base-ligand complex to the aryl halide generates an aryl radical. acs.org This radical then adds to the heteroarene, followed by electron and proton transfer steps to yield the arylated product. acs.org

Diaryliodonium salts have also emerged as effective arylating agents in transition-metal-free direct arylations of various heteroarenes, including pyrazines and pyridines. nih.govmdpi.com While this method has shown promise, challenges such as the need for a large excess of the azine and a lack of selective aryl transfer with unsymmetrical diaryliodonium salts have been noted. nih.govmdpi.com

Table 1: Comparison of Transition Metal-Free Direct Arylation Methods for Pyrazine

| Arylating Agent | Base | Conditions | Key Observations/Challenges | Reference |

|---|---|---|---|---|

| Aryl Iodides | KOtBu | Microwave irradiation (50°C, 5 min) | Good to excellent yields for pyrazine. Poor regioselectivity for other heteroarenes. | unipi.itacs.org |

| Diaryliodonium Salts | KOtBu | Varies | Applicable to pyrazine and pyridine. Requires a large excess of the azine; non-selective aryl transfer with unsymmetrical salts. | nih.govmdpi.com |

Utilization of N-Oxide Intermediates in Pyrazine Synthesis

Pyrazine N-oxides are versatile intermediates that facilitate a variety of chemical transformations due to their enhanced reactivity. nih.gov The oxidation of the pyrazine nitrogen to an N-oxide activates the ring, making it more susceptible to nucleophilic attack and other functionalizations. This strategy has been applied in the synthesis of substituted pyrazines.

The reaction of pyrazine N-oxides with Grignard reagents (alkyl, aryl, alkynyl, and vinyl) provides a pathway to a diverse set of substituted pyrazines, often with high yields. rsc.org This method can be used to introduce substituents at specific positions on the pyrazine ring. For instance, reacting pyrazine N-oxides with Grignard reagents at low temperatures (-78 °C) can lead to the formation of substituted piperazines after subsequent reduction and protection steps. diva-portal.org

Furthermore, pyrazine N-oxides can be synthesized through various methods, including the reaction of ninhydrin (B49086) with 1,2-bishydroxylamines, which can lead to dihydroindeno[1,2-b]pyrazine N,N′-dioxides. researchgate.net These N-oxide intermediates can then undergo further reactions, such as deoxygenation or reduction, to yield functionalized pyrazine derivatives. researchgate.net The enhanced reactivity and versatility of pyrazine N-oxides make them valuable in the synthesis of complex pyrazine-containing molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic methodologies. nih.gov In the context of synthesizing this compound and its precursors, several strategies align with these principles.

The aforementioned transition-metal-free direct arylation is a significant step towards a greener synthesis of the phenylpyrazine core, as it avoids the use of often toxic and expensive transition metal catalysts. scispace.comunipi.it

Another key aspect is the use of more environmentally benign solvents and reaction conditions. Research into the synthesis of related heterocyclic compounds has explored the use of polyethylene (B3416737) glycol (PEG) as a green solvent. nih.gov Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields, often with reduced energy consumption compared to conventional heating. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles, another class of heterocyclic compounds, has been successfully achieved with high yields and significantly shorter reaction times using microwave irradiation in an eco-friendly water-ethanol solvent system. nih.gov

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same flask without isolating intermediates, can improve efficiency and reduce waste. researchgate.net For example, a solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids under microwave irradiation has been developed and shown to be superior to conventional methods based on green chemistry metrics like atom economy and E-factor. researchgate.net While not directly applied to this compound in the reviewed literature, these green methodologies offer promising avenues for a more sustainable synthesis of this compound.

Table 2: Green Chemistry Metrics for Hydrazide Synthesis

| Metric | Conventional Method (Process 1) | Microwave-Assisted Method (Process 2) | Improvement | Reference |

|---|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | 13% Increase | researchgate.net |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less | researchgate.net |

| E(environmental) factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2 Hydrazinyl 3 Phenylpyrazine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the most reactive site for many transformations of 2-hydrazinyl-3-phenylpyrazine. Its two adjacent nitrogen atoms, possessing lone pairs of electrons, make it a potent nucleophile and a substrate for oxidation and condensation reactions.

Oxidation Reactions and Azo/Azoxy Derivative Formation

The oxidation of the hydrazinyl group can lead to the formation of highly conjugated azo (-N=N-) or azoxy (-N=N+(O−)-) linkages. While specific studies on this compound are not prevalent, the oxidation of arylhydrazines is a well-established transformation. Mild oxidizing agents are typically employed to convert the hydrazine (B178648) into a diazene (B1210634) (azo) derivative.

The general transformation can be depicted as: Py-NHNH₂ + [O] → Py-N=N-H + H₂O → Py-N=N-Py

Further oxidation under specific conditions can yield the corresponding azoxy compounds. The electronic properties of the resulting azo compounds are of interest, as the azo bridge connects two aromatic systems, extending the π-conjugation which can have applications in dyes and molecular electronics.

Table 1: Potential Oxidation Products

| Reactant | Oxidizing Agent | Potential Product Class |

|---|---|---|

| This compound | Mild (e.g., HgO, air) | Azo pyrazine (B50134) |

Condensation Reactions with Carbonyl Compounds

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is one of the most common and straightforward derivatization methods for this compound. The reaction typically proceeds under mild, often acid-catalyzed, conditions and is generally high-yielding.

These hydrazones are versatile intermediates themselves and can be used to synthesize more complex heterocyclic structures. The formation of hydrazones from various carbonyl compounds introduces significant structural diversity.

Table 2: Examples of Hydrazone Formation

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Acetic Acid | N'-(phenylmethylene)-3-phenylpyrazin-2-yl)hydrazone |

| Acetone | H₂SO₄ (catalytic) | N'-(propan-2-ylidene)-3-phenylpyrazin-2-yl)hydrazone |

These reactions are foundational in the synthesis of various bioactive molecules, as the resulting N-acylhydrazone linkage is a common pharmacophore.

Nucleophilic Substitution Reactions

The hydrazinyl group is a strong nucleophile due to the "alpha effect," where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances the nucleophilicity of the terminal amino group. This allows this compound to participate in nucleophilic substitution and addition reactions.

A particularly important reaction is intramolecular cyclization, where the hydrazinyl group acts as a nucleophile to form fused ring systems. For instance, reaction with β-ketoesters or similar 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrazines, a class of compounds investigated for various biological activities. nih.govd-nb.info This cyclocondensation reaction involves initial hydrazone formation followed by an intramolecular nucleophilic attack and dehydration to form the stable, fused aromatic system.

Pyrazine Ring Modifications

The pyrazine ring itself, along with its phenyl substituent, can also be a site for functionalization, although this is often more challenging than derivatizing the hydrazinyl group.

Electrophilic Aromatic Substitution on the Phenyl Group

Direct electrophilic aromatic substitution on the phenyl group of this compound is complex. The reactivity of the phenyl ring is influenced by the electronic nature of the pyrazinylhydrazinyl substituent. The pyrazine ring is inherently electron-withdrawing (π-deficient), which deactivates the attached phenyl ring towards electrophilic attack. wikipedia.org Conversely, the hydrazinyl group is electron-donating by resonance.

Functionalization at Other Positions of the Pyrazine Ring

The pyrazine ring is electron-deficient and generally resistant to electrophilic attack. However, it is susceptible to nucleophilic substitution, particularly if a leaving group is present. More effectively, functionalization can be achieved through deprotonation (metalation) using a strong base, followed by quenching with an electrophile. researchgate.net

Studies on related compounds like 2-fluoro-3-phenylpyrazine have shown that directed ortho metalation can be used to functionalize the pyrazine ring. researchgate.net For this compound, a strong base like lithium diisopropylamide (LDA) could potentially deprotonate one of the available C-H bonds on the pyrazine ring (at position 5 or 6). The regioselectivity of this deprotonation would be influenced by the directing effects of both the phenyl and hydrazinyl substituents. Subsequent reaction with an electrophile (e.g., an alkyl halide, carbon dioxide, or an aldehyde) would introduce a new substituent onto the pyrazine core.

Table 3: Potential Pyrazine Ring Functionalization

| Reagents | Position | Product Type |

|---|

This strategy provides a powerful tool for creating more complex and substituted pyrazine derivatives that would be difficult to access through other synthetic routes.

Information regarding "this compound" is not available in the public domain.

Extensive and targeted searches of scholarly databases and chemical literature have yielded no specific information on the chemical reactivity, derivatization strategies, or mechanistic studies related to the compound "this compound."

While general principles of hydrazone and Schiff base formation are well-established for various hydrazine derivatives, no research articles, academic papers, or detailed experimental data could be found that specifically describe the reaction of this compound with aldehydes and ketones. Consequently, the requested content for the following sections cannot be generated based on existing scientific literature:

Formation of Hydrazone and Schiff Base Derivatives

Scope and Limitations of Derivatization Reactions

To provide a scientifically accurate and authoritative article as requested, it is imperative to rely on published, peer-reviewed research. In the absence of such data for "this compound," any attempt to detail its reactivity would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Therefore, the generation of the requested article focusing solely on the specified chemical compound and its derivatization is not possible at this time due to the lack of available scientific information.

Structural Characterization and Spectroscopic Analysis of 2 Hydrazinyl 3 Phenylpyrazine and Its Derivatives

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable for determining the structure and bonding within 2-Hydrazinyl-3-phenylpyrazine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of nuclei within a molecule. For derivatives of this compound, such as various phenylhydrazone compounds, ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of related phenylhydrazone derivatives, aromatic protons typically appear as multiplets in the downfield region of 6.8–8.4 ppm. Protons of methyl groups attached to a pyrazolone (B3327878) ring, a common moiety in derivatives, resonate in the aliphatic region around 1.9 ppm. Notably, the N-H protons of the hydrazinyl group are observed as broad peaks at significantly downfield shifts, around 9.5 ppm and 12.2 ppm, due to hydrogen bonding and their acidic nature nih.gov.

The ¹³C NMR spectra of these derivatives show signals for aromatic carbons between 115.3 and 148.0 ppm. The carbonyl (C=O) and azomethine (C=N) carbons, if present in a derivative, are typically observed at distinct chemical shifts, for instance, around 146.2 ppm and 137.7 ppm, respectively nih.gov. The specific shifts provide insight into the electronic environment of the carbon atoms within the heterocyclic and phenyl rings.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Aromatic (Ar-H) | 6.8 - 8.4 (multiplet) | Aromatic (Ar-C) | 115.3 - 148.0 |

| Hydrazinyl (N-H) | 9.5, 12.2 (broad) | Azomethine (C=N) | ~137.7 |

| Alkyl (e.g., -CH₃) | ~1.9 (singlet) | Carbonyl (C=O) | ~146.2 |

Note: Data is based on related phenylhydrazone derivatives containing pyrazolone moieties and may vary for this compound itself. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound and its derivatives, characteristic vibrational bands confirm the presence of key structural features.

The N-H stretching vibrations of the hydrazinyl group are typically observed in the region of 3170–3500 cm⁻¹. Primary amines and hydrazines often show two bands in this region researchgate.net. The C=N stretching vibration within the pyrazine (B50134) ring and any azomethine linkages in derivatives gives rise to absorptions in the 1560–1622 cm⁻¹ range researchgate.netmdpi.com. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the corresponding C=C stretching vibrations of the phenyl and pyrazine rings appear in the 1400-1600 cm⁻¹ region. For derivatives containing a carbonyl group, a strong absorption band is expected between 1640 cm⁻¹ and 1740 cm⁻¹ mdpi.com.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydrazinyl (-NH-NH₂) | N-H Stretch | 3170 - 3500 |

| Pyrazine/Phenyl | Aromatic C-H Stretch | > 3000 |

| Pyrazine/Phenyl | Aromatic C=C Stretch | 1400 - 1600 |

| Pyrazine Ring | C=N Stretch | 1560 - 1622 |

| Carbonyl (in derivatives) | C=O Stretch | 1640 - 1740 |

Note: The precise wavenumbers can be influenced by the molecular environment and substitution patterns.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecular ion peak (M⁺) provides the molecular weight. For phenylhydrazine (B124118), a precursor, the mass spectrum shows a prominent molecular ion peak at m/z 108, corresponding to its molecular weight nist.govmassbank.eu. The fragmentation pattern gives further structural information; for instance, phenylhydrazine shows significant fragments at m/z 93, 92, and 77 massbank.eu.

For this compound, the expected molecular ion peak would correspond to its molecular formula (C₁₀H₁₀N₄). High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition with high accuracy and distinguishing it from other isomers. The fragmentation would likely involve the loss of nitrogenous fragments and cleavage around the pyrazine and phenyl rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently available, analysis of closely related derivatives provides significant insight into expected structural features.

For instance, the crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, a complex hydrazone derivative, reveals important details about the conformation of the hydrazinyl linkage and the planarity of aromatic systems nih.govresearchgate.net. In such structures, the phenyl and heterocyclic rings are often twisted relative to each other, with specific dihedral angles determined by steric and electronic effects nih.govresearchgate.netmdpi.com. Hydrogen bonding, particularly involving the N-H groups of the hydrazine (B178648) moiety, plays a crucial role in stabilizing the crystal packing, often forming dimers or extended networks nih.govresearchgate.net. For example, studies on cocrystals of phenazine (B1670421) show that O-H···N and N-H···O hydrogen bonds are primary stabilizing interactions mdpi.com.

Vibrational Spectroscopy Studies (e.g., Raman Spectroscopy)

Raman spectroscopy, a complement to FTIR, provides information on molecular vibrations. While specific Raman data for this compound is scarce, studies on hydrazine show that pressure-induced changes can be monitored by observing shifts in N-H stretching modes and the emergence of new lattice modes, indicating changes in hydrogen bonding massbank.eu. For an aromatic compound like this compound, strong Raman signals would be expected for the symmetric vibrations of the pyrazine and phenyl rings.

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation. The pyrazine and phenyl rings in this compound constitute a conjugated system, which is expected to absorb UV radiation. For comparison, phenazine, a related dibenzopyrazine, shows characteristic absorption bands in the UV-Vis spectrum nist.gov. Phenylhydrazine exhibits absorption maxima that are indicative of the phenyl ring attached to the nitrogen group nist.gov. The electronic spectrum of this compound would be characterized by π → π* transitions associated with its aromatic system.

Fluorescence spectroscopy provides information on the emission properties of a molecule after electronic excitation. Many pyrazine and hydrazine derivatives are known to be fluorescent. For example, 2-amino-3-phenylpyrazine is used as a sensitive fluorescent labeling reagent, indicating that the 3-phenylpyrazine core can be part of a fluorophore nih.gov. The development of fluorescent probes for hydrazine detection further underscores the potential for fluorescence in compounds containing a hydrazine moiety linked to an aromatic system bohrium.com.

Computational and Theoretical Investigations of 2 Hydrazinyl 3 Phenylpyrazine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Hydrazinyl-3-phenylpyrazine, such calculations would provide fundamental insights into its molecular properties.

Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Following optimization, analysis of the electronic structure would reveal details about the distribution of electrons, molecular orbitals, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. A small energy gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Conformational Analysis and Tautomerism Studies

Computational studies would be essential to explore the different possible conformations of this compound, particularly concerning the rotation around the C-N and N-N single bonds. Furthermore, the potential for tautomerism, such as amino-imino or hydrazone-azo tautomers, could be investigated by calculating the relative energies and stability of each tautomeric form.

Reaction Mechanism Elucidation via Computational Methods

DFT calculations can be employed to model the reaction pathways of this compound. This involves identifying transition states, calculating activation energies, and determining the thermodynamics of potential reactions, such as cyclization or condensation reactions, providing a detailed, step-by-step understanding of how the molecule might react.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties.

NMR: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are invaluable for confirming the molecule's structure.

IR: The vibrational frequencies can be calculated to predict the infrared spectrum, helping to identify characteristic functional groups.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Should peer-reviewed computational studies on this compound be published in the future, a detailed article based on those findings could be generated.

Molecular Dynamics Simulations for Chemical Reactivity

While specific molecular dynamics (MD) simulation studies focusing explicitly on the chemical reactivity of this compound are not extensively documented in publicly available literature, the application of this powerful computational technique can be thoroughly described based on established methodologies and research conducted on analogous pyrazine (B50134) and hydrazine (B178648) derivatives. nih.govresearchgate.netscitation.org MD simulations provide a dynamic, atomistic-level view of molecular systems, offering profound insights into the conformational changes, solvent effects, and energy landscapes that govern chemical reactions.

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of chemical reactivity, MD simulations can be employed to explore the reaction pathways, identify transition states, and calculate the free energy barriers associated with a chemical transformation. This approach is particularly valuable for understanding complex reactions in solution, where the explicit interaction with solvent molecules plays a crucial role.

A typical workflow for investigating the chemical reactivity of this compound using MD simulations would involve several key stages. The process would begin with the determination of an accurate force field for the molecule. This is often achieved through high-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to obtain optimized geometries, atomic charges, and parameters for bonded and non-bonded interactions. researchgate.net For instance, studies on the related compound 2-hydrazinopyrazine have utilized DFT with the B3LYP functional and 6-311+G** basis set to establish its most stable conformation and partial charge distribution. researchgate.net

Once a reliable force field is established, the simulation system is constructed. This involves placing the this compound molecule, along with any other reactants, in a simulation box, which is then typically filled with solvent molecules to mimic condensed-phase conditions. The system is then subjected to an equilibration phase to reach the desired temperature and pressure, followed by a production phase where the trajectory data is collected for analysis.

The analysis of the MD trajectory can reveal crucial information about the chemical reactivity of this compound. For example, by monitoring the intermolecular and intramolecular interactions, researchers can identify the formation of pre-reaction complexes and favorable orientations for a reaction to occur. Furthermore, advanced techniques such as umbrella sampling or metadynamics can be coupled with MD simulations to calculate the potential of mean force (PMF) along a predefined reaction coordinate. The resulting free energy profile elucidates the energy barriers and the stability of intermediates and transition states, which are fundamental concepts in Transition State Theory. wikipedia.org

The insights gained from MD simulations can be manifold. For instance, simulations could be used to study the tautomeric equilibria of the hydrazinyl group, the rotational barriers of the phenyl group, or the interaction with a catalytic species. nih.gov Moreover, the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states can be explicitly investigated, providing a level of detail that is often inaccessible through experimental means alone. Studies on pyrazine derivatives have demonstrated the importance of polarization effects and their influence on diffusion dynamics in solution, highlighting the nuanced information that can be extracted from such simulations. scitation.org

To provide a clearer picture of the parameters and potential outcomes of such a study, the following hypothetical data tables are presented.

| Parameter | Value |

|---|---|

| Force Field | GAFF with AM1-BCC charges |

| Solvent Model | TIP3P Water |

| Box Dimensions | 40 Å x 40 Å x 40 Å |

| Temperature | 298 K |

| Pressure | 1 atm |

| Equilibration Time | 1 ns |

| Production Run Time | 100 ns |

| Reaction | Solvent | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| N-N Bond Rotation | Water | 5.2 |

| Proton Transfer to Solvent | Water | 12.8 |

| Dimerization | Water | 8.5 |

Advanced Applications in Synthetic Chemistry and Materials Science

2-Hydrazinyl-3-phenylpyrazine as a Building Block in Heterocyclic Synthesis

The presence of the reactive hydrazinyl moiety allows this compound to serve as a key precursor for the synthesis of a wide array of fused heterocyclic systems. The phenylpyrazine core acts as an integral part of the final molecular structure, influencing its steric and electronic properties.

The nucleophilicity of the hydrazine (B178648) group is central to its utility in forming fused five- and six-membered heterocyclic rings. A prominent application is in the synthesis of triazolo[4,3-a]pyrazine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net The synthesis typically begins with the reaction of a 2-halopyrazine with hydrazine hydrate (B1144303) to form the hydrazinylpyrazine intermediate. nih.gov This intermediate can then undergo cyclization with various reagents to form the fused triazole ring. For instance, reaction with triethoxymethane leads to the formation of the core researchgate.netorganic-chemistry.orgrsc.orgtriazolo[4,3-a]pyrazine structure. nih.gov

The general strategies for forming other fused heterocycles from a hydrazinyl precursor are well-established and applicable to this compound:

Fused Pyrazoles: Cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents would lead to the formation of pyrazolo[1,5-a]pyrazine (B3255129) systems. The hydrazine nitrogen atoms attack the two carbonyl carbons, followed by dehydration to yield the fused aromatic pyrazole (B372694) ring.

Fused Pyrimidines: Reactions with β-ketoesters or malonic esters can be employed to construct fused pyrimidine (B1678525) or pyrimidinone rings, resulting in pyrazino[1,2-b]pyridazine or related structures.

Fused Thiazoles: A common route to a fused thiazole (B1198619) ring would involve a two-step process. First, condensation of this compound with an isothiocyanate would yield a thiosemicarbazide (B42300) derivative. Subsequent intramolecular cyclization, often induced by an α-halo ketone (a modified Hantzsch synthesis), would generate a fused thiazolo[2,3-c] researchgate.netorganic-chemistry.orgrsc.orgtriazine system.

The following table summarizes representative synthetic routes for creating fused heterocyclic systems from a generic 2-hydrazinylpyrazine (B104995) core.

| Target Fused System | Reagent Class | Resulting Fused Ring | General Reaction Type |

| Triazolo[4,3-a]pyrazine | Orthoesters (e.g., Triethoxymethane) | Fused 1,2,4-Triazole | Cyclocondensation |

| Pyrazolo[1,5-a]pyrazine | 1,3-Diketones (e.g., Acetylacetone) | Fused Pyrazole | Cyclocondensation |

| Pyrazino[1,2-b]pyridazin-one | β-Ketoesters (e.g., Ethyl acetoacetate) | Fused Pyridazinone | Cyclocondensation |

| Thiazolo-fused systems | Isothiocyanates followed by α-haloketones | Fused Thiazole | Condensation & Cyclization |

While the primary use of this compound is in forming fused heterocyclic systems, its structure as an arylhydrazine also suggests potential application in classical reactions that build larger polycyclic aromatic frameworks. One such reaction is the Fischer indole (B1671886) synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.

Applying this methodology, this compound could theoretically react with a suitable cyclic ketone, such as cyclohexanone, to produce a pyrazino[2,3-b]carbazole derivative. This transformation would proceed through the formation of a hydrazone intermediate, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the complex polycyclic system. Such structures, which embed the pyrazine (B50134) nucleus within a larger carbazole (B46965) framework, are of interest for their potential electronic and photophysical properties.

Role in Organic Transformations and Catalysis Research

Beyond its role as a structural building block, the hydrazinyl group in this compound can participate in various organic transformations. Hydrazine derivatives are known to act as reducing agents and can be involved in reactions targeting unsaturated bonds. Furthermore, the nitrogen-rich pyrazine ring can coordinate to metal centers, suggesting a potential role for its derivatives as ligands in catalysis. The development of catalysts for specific organic transformations could involve tailor-made ligands based on the phenylpyrazine scaffold, where the electronic properties are tuned by substituents on the phenyl or pyrazine rings.

Potential in Novel Material Design (e.g., Supramolecular Assemblies, Luminescent Materials)

The extended π-conjugated system of the phenylpyrazine moiety makes it an attractive core for the design of novel organic functional materials. Polyphenylpyrazine derivatives, such as tetraphenylpyrazine (TPP), are known to exhibit unique photophysical properties like aggregation-induced emission (AIE). rsc.org The AIE phenomenon, where non-luminescent molecules become highly emissive upon aggregation, is of significant interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Derivatives of this compound could be synthesized to create larger, more complex molecules that exhibit luminescence. rsc.orgnih.gov The phenylpyrazine core can act as an electron-accepting unit in donor-π-acceptor (D–π–A) type fluorophores. scinito.ai By reacting the hydrazinyl group to attach various donor moieties, the electronic structure and, consequently, the luminescent properties of the resulting molecule can be finely tuned. The nitrogen atoms of the pyrazine ring also offer sites for coordination with metal ions, opening possibilities for the construction of luminescent metal-organic frameworks (MOFs) and supramolecular assemblies.

Development of Chemical Probes and Reagents

The hydrazinyl group is a highly effective functional handle for the development of chemical probes, particularly for the detection of carbonyl compounds (aldehydes and ketones). rsc.orgshu.ac.uk Hydrazines react chemoselectively with carbonyls under mild conditions to form stable hydrazone products. rsc.org This reaction forms the basis for "turn-on" fluorescent probes.

This compound is well-suited for this application. The parent molecule may exhibit low intrinsic fluorescence, but upon reaction with a target analyte containing a carbonyl group, the resulting hydrazone formation extends the π-conjugation, leading to a significant increase in fluorescence intensity. researchgate.netacs.org This change in the spectroscopic signal allows for sensitive and selective detection of the analyte. The high reactivity and specificity of the hydrazine moiety make such probes valuable tools for bioimaging, allowing for the detection of reactive carbonyl species (RCS) within living cells. acs.orgmatthewslab.org

Q & A

Q. What are the established synthetic routes for 2-Hydrazinyl-3-phenylpyrazine, and how are intermediates characterized?

Answer: The synthesis typically involves condensation reactions between phenylhydrazine derivatives and pyrazine precursors. For example:

- Step 1: React phenylhydrazine with a substituted pyrazine carbonyl compound (e.g., pyrazine-2-carboxylic acid chloride) in ethanol or DCM under reflux to form the hydrazinyl bond.

- Step 2: Cyclization or functionalization steps may follow, using reagents like phosphorus oxychloride or acetic acid to stabilize the pyrazine-hydrazine backbone.

- Characterization: Intermediates are monitored via TLC (hexane/ethyl acetate), and final products are confirmed using ¹H/¹³C NMR (for structural elucidation) and mass spectrometry (for molecular weight validation) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Answer:

- TLC is used to monitor reaction progress and confirm the absence of unreacted starting materials.

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) resolves proton environments and carbon connectivity, distinguishing regioisomers.

- High-resolution mass spectrometry (HR-MS) validates molecular formula accuracy.

- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound derivatives?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Refinement: Employ SHELXL for small-molecule refinement, optimizing bond lengths, angles, and thermal parameters. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with refinement tools.

- Validation: Cross-check with PLATON or Mercury to ensure geometric accuracy and detect twinning or disorder .

Q. What computational strategies are used to predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites (e.g., using Gaussian or ORCA).

- Molecular Docking: Screen for binding affinity with biological targets (e.g., enzymes in herbicide pathways) using AutoDock Vina or Schrödinger Suite .

Q. How can contradictions in spectral or crystallographic data be resolved during structural analysis?

Answer:

- Cross-validation: Compare NMR data with computed chemical shifts (via ACD/Labs or ChemDraw) to confirm assignments.

- Dynamic NMR: Resolve tautomerism or conformational flexibility by variable-temperature experiments.

- Complementary techniques: Pair SCXRD with powder XRD or solid-state NMR to address polymorphism or disordered solvent effects .

Q. What methodologies optimize the reaction yield of this compound under kinetic vs. thermodynamic control?

Answer:

- Kinetic Control: Use microwave-assisted synthesis or low-temperature conditions to favor faster-forming intermediates.

- Thermodynamic Control: Prolong reflux times (e.g., 12–24 hours) or employ high-boiling solvents (e.g., DMF) to stabilize the thermodynamically favored product.

- Catalysis: Introduce Cu(I) or Pd catalysts for Suzuki-Miyaura couplings if aryl functionalization is required .

Q. How is the biological activity of this compound evaluated in plant or microbial systems?

Answer:

- Antimicrobial Assays: Test against Chlorella vulgaris or E. coli via broth microdilution to determine IC₅₀ values.

- Photosynthesis Inhibition: Measure oxygen evolution rates in spinach chloroplasts using Clark-type electrodes.

- Elicitor Activity: Quantify flavonoid accumulation in plant callus cultures (e.g., Ononis arvensis) after 12-hour exposure, normalized to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.